3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
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Overview
Description
3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 7-oxaspiro[3.5]nonane, can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzamide Group: The spirocyclic intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-formyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide or 3-carboxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide.
Reduction: Formation of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}aniline.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-{7-oxaspiro[3.5]nonan-3-yl}benzamide: A closely related compound with a similar spirocyclic structure but differing in the position of the spirocyclic attachment.
4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide: Another analog with a methoxy group at the para position on the benzene ring.
Uniqueness
3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is unique due to its specific spirocyclic structure and the position of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
3-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-20-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKORGWSMSXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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